molecular formula C12H13ClO4 B15090401 Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate

Cat. No.: B15090401
M. Wt: 256.68 g/mol
InChI Key: UAOASMFOGUEOLE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate is a β-keto ester compound featuring a chlorinated and methoxylated aromatic ring system. This structure classifies it as a valuable building block in organic synthesis, particularly for constructing complex heterocyclic systems. Its molecular framework is common to intermediates used in medicinal chemistry research, where such scaffolds are investigated for various biological activities. The presence of the reactive β-keto ester moiety allows this compound to participate in numerous classic reactions, including Kn oevenagel condensations, cyclizations, and serving as a substrate for enantioselective hydrogenations to produce chiral alcohols . The specific substitution pattern on the phenyl ring (4-chloro, 2-methoxy) can be strategically used to influence the electronic properties and steric profile of resulting molecules, making it a versatile intermediate for structure-activity relationship (SAR) studies. Researchers utilize this and related β-keto esters in the synthesis of chromen-4-one derivatives and other pharmacologically relevant heterocycles. As a high-purity synthetic intermediate, it enables research in drug discovery and development. Key Applications: This compound is primarily used as a key synthetic intermediate in organic chemistry research, heterocyclic compound synthesis, and method development. It serves as a precursor for libraries of compounds in medicinal chemistry exploration. Note: This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H13ClO4/c1-3-17-12(15)7-10(14)9-5-4-8(13)6-11(9)16-2/h4-6H,3,7H2,1-2H3

InChI Key

UAOASMFOGUEOLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-chloro-2-methoxybenzoic acid with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but involves larger reaction vessels and more efficient purification techniques. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted under reflux conditions.

Major Products

    Oxidation: 4-chloro-2-methoxybenzoic acid.

    Reduction: Ethyl 3-(4-chloro-2-methoxyphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate with structurally related β-keto esters, highlighting differences in substituents, synthesis, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Synthesis Methods Applications/Findings References
This compound 4-Cl, 2-OCH₃ 256.68 Not explicitly detailed in evidence; likely via Claisen condensation or alkylation routes Intermediate for heterocycles/pharmaceuticals
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-OCH₃ 208.21 Cyclization with ammonium formate and molecular sieves Precursor to (Z)-3-amino acrylates for drug synthesis
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 2-OCH₃ 208.21 Sodium hydride-mediated reaction with diethyl carbonate Intermediate in anti-tubercular triazolopyrimidine synthesis
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate 4-Cl 226.66 Condensation with CBr₄ Building block for imidazo[1,2-a]pyridine-based constitutive androstane receptor agonists
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate 3-Cl, 4-OCH₃ 256.68 Not detailed; likely analogous halogenation/etherification Organic synthesis intermediate (95% purity, kg-scale production)
Ethyl 3-(4-aminophenyl)-3-oxopropanoate 4-NH₂ 207.22 Reduction of nitro precursor (Fe/HCl) Intermediate for bioactive molecules (e.g., sirtuin inhibitors)
Ethyl 3-(4-methylphenyl)-3-oxopropanoate 4-CH₃ 192.21 Claisen condensation Fungicidal/bactericidal pyrazolone derivatives
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3-F, 5-F 228.19 Not detailed Drug discovery intermediate for bioactive compounds

Key Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (e.g., Cl): The 4-Cl substituent in the target compound enhances electrophilicity at the keto position, facilitating nucleophilic attacks (e.g., enamine formation in ). Chlorinated analogs (e.g., 4-chlorophenyl in ) are prevalent in drug discovery due to improved metabolic stability. Methoxy Positioning: The 2-OCH₃ group in the target compound may sterically hinder reactions at the ortho position compared to para-methoxy analogs (e.g., ). Methoxy groups generally enhance solubility and modulate electronic effects. Amino vs. Chloro: The 4-NH₂ derivative () exhibits distinct reactivity (e.g., participation in diazo coupling), enabling access to aryl amines critical for targeting enzymes like SIRT2 .

Synthetic Utility :

  • The target compound and its analogs are pivotal in multicomponent reactions (e.g., ) and cyclizations (e.g., benzofuran synthesis in ).
  • Halogenated derivatives (e.g., 3-chloro-4-methoxy in ) are often intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Relevance :

  • Pyrazolone derivatives from 4-methylphenyl analogs show marginal antifungal activity .
  • Imidazo[1,2-a]pyridines derived from 4-chlorophenyl analogs act as constitutive androstane receptor agonists .

Biological Activity

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate is an organic compound with significant potential in pharmacological applications due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₁₃ClO₄ and a molecular weight of approximately 257 g/mol. Its structure features a propanoate backbone with a chloro and methoxy-substituted phenyl group, which enhances its chemical reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds derived from this structure can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

Pathogen TypeInhibition Zone (mm)Reference
Gram-positive bacteria15-20
Gram-negative bacteria12-18
Fungi (Candida spp.)14-22

2. Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

Assay TypeIC50 (µM)Reference
DPPH Scavenging25.6
ABTS Scavenging18.7

3. Neuroprotective Effects

This compound has shown neuroprotective potential through mechanisms involving anti-inflammatory pathways. It may inhibit acetylcholinesterase (AChE), which is crucial for maintaining cholinergic function in the brain.

CompoundAChE Inhibition IC50 (µM)Reference
This compound19.5
Rivastigmine (control)5.0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of AChE, enhancing acetylcholine levels in the synaptic cleft, which is beneficial for cognitive functions.
  • Antioxidant Pathways : It modulates signaling pathways related to oxidative stress, potentially reducing inflammation and cellular damage.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, highlighting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Neuroprotective Activity

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function scores compared to control groups. The study concluded that the compound's AChE inhibitory activity contributed to its neuroprotective effects.

Q & A

Q. Crystallography :

  • Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves bond lengths and angles. For example, the β-keto carbonyl typically shows a bond length of ~1.22 Å, consistent with conjugation effects .

What are the primary research applications of this compound in organic synthesis?

Q. Basic Research Focus

  • Heterocyclic Synthesis : Serves as a precursor for pyrrolo[3,2-d]pyrimidine and oxindole derivatives via cyclocondensation with amines or hydrazines .
  • Pharmacological Intermediates : Used in synthesizing fluorinated antidepressants (e.g., via coupling with dimethoxyphenylamine) .
  • Cross-Coupling Reactions : Acts as a substrate in transition-metal-free C–H activation protocols to form quaternary carbon centers .

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced Research Focus

  • Catalyst Screening : Replace CaSO₄ with molecular sieves or zeolites to reduce reaction time while maintaining yield .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of aryl halides, but ethanol is preferred for eco-friendliness .
  • Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time from days to hours for analogous esters .

Data Contradiction Analysis :
Conflicting yields (e.g., 65% vs. 72% for fluorinated analogs) may arise from differences in electron-withdrawing substituents (Cl vs. F) affecting electrophilicity .

How can contradictions in spectroscopic data be resolved during structural elucidation?

Q. Advanced Research Focus

  • Dynamic NMR : Use variable-temperature ¹H NMR to detect keto-enol tautomerism, which may obscure carbonyl signals .
  • 2D Techniques : HSQC and HMBC correlate ¹H-¹³C signals, confirming connectivity between the methoxy group and the aryl ring .
  • Crystallographic Validation : SC-XRD definitively assigns stereochemistry when rotational isomers complicate interpretation .

What computational methods predict the compound’s reactivity in biological or synthetic contexts?

Q. Advanced Research Focus

  • DFT Calculations : Model the electrophilicity of the β-keto carbonyl using Gaussian09 at the B3LYP/6-31G* level to predict nucleophilic attack sites .
  • Molecular Docking : Screen against enzymes (e.g., cyclooxygenase) using AutoDock Vina to assess potential bioactivity .
  • Solvent Effects : COSMO-RS simulations predict solubility in biorelevant media (e.g., PBS buffer) for pharmacokinetic profiling .

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